5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring
Preparation Methods
The synthesis of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Cyclopropoxy group addition: The cyclopropoxy group is added via nucleophilic substitution reactions.
Dimethylamino group introduction: The dimethylamino group is introduced through amination reactions using dimethylamine.
Chemical Reactions Analysis
5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine include:
4-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with different substitution patterns on the pyridine ring.
5-Tert-butyl-4-hydroxy-N,N-dimethylpyridin-2-amine: This compound has a hydroxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
5-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)11-9-15-13(16(4)5)8-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
BUHZBHUXJAZAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1OC2CC2)N(C)C |
Origin of Product |
United States |
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